1-(4-Chloro-3-methylphenyl)ethanol
Description
Significance and Context within Substituted Ethanol (B145695) Derivatives
Substituted ethanol derivatives, particularly those with aromatic moieties like the phenylethanolamines, represent a crucial class of compounds in medicinal chemistry. mdpi.com These structures are found in numerous endogenous compounds, including hormones and neurotransmitters like dopamine (B1211576) and norepinephrine. wikipedia.org The core phenethylamine (B48288) structure serves as a backbone for a wide array of psychoactive and medicinal compounds. wikipedia.org
Historical Perspective of Chemical Synthesis Research on Related Aromatic Alcohols
The synthesis of aromatic alcohols has been a subject of extensive research for over a century. Early methods often involved the reduction of corresponding ketones or aldehydes. A significant milestone in the production of aralkyl alcohols was a process developed in the early 20th century involving the reaction of an olefin oxide with an aromatic hydrocarbon in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. For instance, a 1938 patent by Harold S. Davis describes a continuous process for producing phenylethyl alcohol and its homologues, such as tolylethyl alcohol, by reacting ethylene (B1197577) oxide with benzene (B151609) or toluene (B28343). google.com This method, while an improvement over previous techniques, highlighted the challenges of controlling side reactions and purification. google.com
Over the decades, synthetic methodologies have evolved to offer greater efficiency, selectivity, and milder reaction conditions. The development of catalytic hydrogenation using metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) provided a more direct and high-yielding route for the reduction of acetophenones to their corresponding alcohols. More recently, biocatalytic methods employing enzymes or whole-cell systems have emerged as a green and highly enantioselective approach for the synthesis of chiral aromatic alcohols. researchgate.net These advancements have been crucial for the production of a wide array of substituted aromatic alcohols, including 1-(4-Chloro-3-methylphenyl)ethanol, with high purity and specific stereochemistry.
Current Research Landscape and Future Directions for this Compound Class
The current research involving substituted aromatic alcohols like this compound is multifaceted, with significant efforts directed towards the development of novel synthetic methods and the exploration of their potential applications. A key area of focus is the asymmetric synthesis of chiral alcohols, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. researchgate.net
The class of phenylethanolamines, to which this compound belongs, is actively being investigated for its interaction with various biological targets. nih.gov For example, derivatives of phenylethanolamine are known to bind to receptors in the central nervous system, and research is ongoing to understand these interactions for the development of new therapeutic agents. nih.gov
Future research is likely to concentrate on several key areas:
Green Synthesis: The development of more sustainable and environmentally friendly synthetic routes will continue to be a priority. This includes the use of biocatalysts, renewable starting materials, and energy-efficient reaction conditions. frontiersin.orgacs.org
Novel Applications: Exploring the use of this compound class as intermediates for new materials, such as polymers and functional dyes, is a potential avenue for future research.
Medicinal Chemistry: Further investigation into the structure-activity relationships of derivatives of this compound could lead to the discovery of new drug candidates with improved efficacy and selectivity. mdpi.com The introduction of the chloro and methyl groups provides a template that can be systematically modified to probe interactions with biological targets. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAYAABIWOTNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 1-(4-Chloro-3-methylphenyl)ethanol
Several conventional chemical methods have been established for the synthesis of this compound, primarily involving the reduction of its corresponding ketone precursor, 4-chloro-3-methylacetophenone.
Catalytic Hydrogenation of 4-Chloro-3-methylacetophenone Precursors
Catalytic hydrogenation stands as a highly efficient and industrially scalable method for the synthesis of this compound from 4-chloro-3-methylacetophenone. This process typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl group of the ketone.
Commonly employed catalysts include palladium-on-carbon (Pd/C) and platinum oxide (PtO₂). The reaction is carried out under a pressurized atmosphere of hydrogen gas (H₂), generally between 3 to 5 bar. The choice of solvent can influence the reaction, with ethanol (B145695) and tetrahydrofuran (B95107) (THF) being effective options. This method is favored for its high yields, which often exceed 90%, and its adaptability to continuous-flow reactor systems.
Table 1: Typical Conditions for Catalytic Hydrogenation
| Parameter | Condition |
|---|---|
| Precursor | 4-Chloro-3-methylacetophenone |
| Catalyst | 5% Palladium-on-carbon (Pd/C) |
| Solvent | Ethanol or Tetrahydrofuran (THF) |
| Temperature | 50–80°C |
| Pressure | 3–5 bar H₂ |
| Yield | >90% |
Data derived from research on industrially viable methods.
Grignard Reagent-Based Synthesis from Corresponding Aldehydes
An alternative approach to constructing this compound is through the use of a Grignard reaction. This organometallic reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, 4-chloro-3-methylbenzaldehyde (B52831) is reacted with methylmagnesium bromide (MeMgBr). evitachem.com
The reaction is conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive Grignard reagent. The process begins with the addition of the methylmagnesium bromide to the aldehyde at a low temperature, typically -78°C, followed by warming to room temperature. An acidic workup is then required to protonate the resulting alkoxide and yield the final alcohol product.
Borohydride (B1222165) Reduction of Related Ketone Analogues
For laboratory-scale synthesis, the reduction of 4-chloro-3-methylacetophenone using borohydride reagents is a common and convenient method. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that converts ketones to secondary alcohols. masterorganicchemistry.com
The reaction is typically performed by dissolving the ketone in a protic solvent like methanol (B129727) or ethanol, which also serves as a proton source for the workup. Sodium borohydride is added portionwise at a controlled temperature, often starting at 0°C. While effective, this method requires purification of the product, commonly achieved through silica (B1680970) gel chromatography. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used but necessitates anhydrous conditions due to its high reactivity.
Table 2: Comparison of Common Reducing Agents
| Reagent | Precursor | Typical Solvents | Conditions | Product |
|---|---|---|---|---|
| Catalytic Hydrogenation (H₂/Pd/C) | 4-Chloro-3-methylacetophenone | Ethanol, THF | 50-80°C, 3-5 bar | This compound |
| Grignard Reagent (MeMgBr) | 4-Chloro-3-methylbenzaldehyde | Diethyl ether, THF | -78°C to RT, then acidic workup | This compound |
| Sodium Borohydride (NaBH₄) | 4-Chloro-3-methylacetophenone | Methanol, Ethanol | 0°C to RT | This compound |
This table summarizes common laboratory and industrial synthesis routes.
Enantioselective Synthesis Approaches
As this compound is a chiral molecule, the production of single enantiomers is of significant interest, particularly for pharmaceutical applications. Enantioselective methods aim to produce either the (R)- or (S)-enantiomer with high purity.
Stereoselective Reduction Strategies for Chiral Alcohol Formation
The stereoselective reduction of the prochiral ketone, 4-chloro-3-methylacetophenone, is a primary strategy for obtaining enantiomerically enriched this compound. This involves the use of chiral catalysts or reagents that favor the formation of one stereoisomer over the other.
While specific examples for the asymmetric reduction of 4-chloro-3-methylacetophenone using chemical catalysts are part of broader research, the principles are well-established. For instance, enzyme-catalyzed stereoselective reduction has been demonstrated for structurally similar ketones like ethyl 4-chloro-3-oxobutanoate, achieving high enantiomeric excess. researchgate.netnih.gov These methodologies often rely on microbial reductases or isolated enzymes to achieve high levels of stereocontrol. nih.gov
Biocatalytic Enantioselective Transformations
Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral alcohols. Whole-cell microorganisms or isolated enzymes are used to catalyze the asymmetric reduction of ketones with high enantioselectivity.
Various microorganisms have been identified for their ability to reduce 4-chloroacetophenone to the corresponding chiral alcohol. Soil fungal isolates, such as species from the Penicillium and Aspergillus genera, have shown significant capability in converting 4-chloroacetophenone. researchgate.netijstr.org For example, Penicillium rubens VIT SS1 has been reported to convert the substrate to the (S)-alcohol with 90% enantiomeric excess (ee). ijstr.org Interestingly, different species can produce opposite enantiomers; while some Penicillium species yield the (S)-isomer, others have been shown to produce the (R)-isomer. ijstr.org
Bacteria such as Acetobacter sp. CCTCC M209061 and Acetobacter pasteurianus GIM1.158 have also been employed, demonstrating excellent anti-Prelog stereoselectivity to produce (R)-1-(4-chlorophenyl)ethanol with an enantiomeric excess often greater than 99%. researchgate.netd-nb.info These biocatalytic systems offer mild reaction conditions and high selectivity, making them attractive alternatives to traditional chemical methods. researchgate.netresearchgate.net
Table 3: Biocatalytic Reduction of 4-Chloroacetophenone
| Biocatalyst | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| Penicillium rubens VIT SS1 | (S) | 79 | 90 |
| Aspergillus sp. | (R) | 70 | 73 (for R) |
| Penicillium sp. | (R) | 68 | 68 (for R) |
| Acetobacter sp. CCTCC M209061 | (R) | ~97 (after 3 cycles) | >99 |
Data compiled from studies on microbial reduction of halo-substituted acetophenones. ijstr.orgresearchgate.net
Lipase-Catalyzed Solvolysis for Enantiopure Secondary Alcohols
The kinetic resolution of racemic secondary alcohols using lipases is a well-established method for producing enantiomerically pure compounds. nih.gov In the case of this compound, lipase-catalyzed transesterification can be employed to achieve enantiomeric resolution. researchgate.net
A notable example involves the use of Candida antarctica lipase (B570770) B (CALB), a widely used and highly selective enzyme. nih.govrsc.org A patented method describes the resolution of racemic this compound where the (S)-ester is selectively hydrolyzed by lipase CALB, yielding the enantiopure (R)-alcohol with an enantiomeric excess (ee) of over 99%. The unreacted (S)-ester can then be separated and hydrolyzed to recover the (S)-alcohol. This enzymatic approach offers a highly selective route to both enantiomers of the target alcohol. nih.gov
The general procedure for such a resolution involves incubating the racemic alcohol with an acyl donor, such as vinyl acetate, in the presence of the lipase in a suitable organic solvent like toluene (B28343) or hexane (B92381). nih.gov The reaction conditions, including temperature and the choice of acyl donor and solvent, can be optimized to maximize both the conversion and the enantioselectivity of the process. researchgate.netrsc.org
Table 1: Lipase-Catalyzed Resolution of this compound
| Feature | Description |
| Enzyme | Candida antarctica lipase B (CALB) |
| Reaction Type | Kinetic Resolution via Ester Hydrolysis |
| Substrate | Racemic this compound |
| Acyl Donor | Vinyl Acetate |
| Solvent | Toluene |
| Temperature | 40°C |
| Outcome | Production of (R)-1-(4-Chloro-3-methylphenyl)ethanol (>99% ee) and (S)-ester |
| Yield | 45-48% per cycle (theoretical maximum is 50%) |
Chiral Catalyst Systems (e.g., Corey-Bakshi-Shibata (CBS) catalysts) in Asymmetric Synthesis
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. nih.govwikipedia.orgorganic-chemistry.org This reaction typically employs a chiral oxazaborolidine catalyst and borane (B79455) as the reducing agent. wikipedia.orgrug.nl The CBS method is known for its high yields and excellent enantioselectivities. nih.govsigmaaldrich.com
While the traditional understanding of the CBS reduction's selectivity has been based on steric repulsion, recent studies suggest that London dispersion interactions between the catalyst and the substrate play a crucial role in enantiodiscrimination. nih.gov The mechanism involves the coordination of borane to the nitrogen atom of the CBS catalyst, which activates the borane as a hydride donor and increases the Lewis acidity of the catalyst's boron atom. wikipedia.orgorganic-chemistry.org The ketone then coordinates to the catalyst in a way that minimizes steric hindrance, leading to a selective hydride transfer to one face of the carbonyl group. rug.nl
For the synthesis of this compound, the corresponding ketone, 4-chloro-3-methylacetophenone, would be the starting material. The choice of the (R)- or (S)-enantiomer of the CBS catalyst determines the stereochemistry of the resulting alcohol. wikipedia.org This method provides a reliable route to highly enantiomerically enriched secondary alcohols. sigmaaldrich.com
Functional Group Interconversions and Derivatization Reactions
Oxidation Reactions to Carbonyl Derivatives
This compound, being a secondary alcohol, can be readily oxidized to its corresponding ketone, 1-(4-chloro-3-methylphenyl)ethanone (B154754). This transformation is a common functional group interconversion in organic synthesis.
Strong oxidizing agents are typically employed for this purpose. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like chromium trioxide (CrO₃) or the Jones reagent (CrO₃ in sulfuric acid and acetone). Potassium permanganate (B83412) (KMnO₄) can also be used. The reaction with Jones reagent is typically carried out in acetone (B3395972) at low temperatures (e.g., 0°C).
The general procedure involves dissolving the alcohol in a suitable solvent, followed by the dropwise addition of the oxidizing agent. After the reaction is complete, a workup procedure is performed to isolate and purify the resulting ketone.
Reduction to Corresponding Alkane Analogues
The hydroxyl group of this compound can be completely removed and replaced with a hydrogen atom to form the corresponding alkane, 1-chloro-4-ethyl-2-methylbenzene. This reduction of an alcohol to an alkane is a more challenging transformation than the reduction of a ketone.
One common two-step method involves first converting the alcohol into a better leaving group, such as a tosylate, and then reducing the tosylate with a strong reducing agent like lithium aluminum hydride (LiAlH₄). The direct reduction of alcohols to alkanes is less common but can be achieved under specific conditions.
Nucleophilic Substitution Reactions involving the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. msu.edulibretexts.org Therefore, it typically needs to be converted into a better leaving group to facilitate substitution. msu.edu This can be achieved by protonating the hydroxyl group with a strong acid, which forms a water molecule as the leaving group. msu.edu For secondary alcohols like this compound, these reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, sometimes leading to rearranged products. msu.edu
Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate, by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.org The resulting tosylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles in S(_N)2 reactions. libretexts.org Another method involves using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding alkyl chloride or bromide, respectively. libretexts.org
Condensation Reactions Utilizing Related Ketone Precursors in Multi-Step Syntheses (e.g., Stobbe Condensation)
The ketone precursor to this compound, which is 4-chloro-3-methylacetophenone, serves as a key starting material in various condensation reactions. orientjchem.org One such important reaction is the Stobbe condensation. wikipedia.org
The Stobbe condensation involves the reaction of a ketone or aldehyde with a succinic acid ester in the presence of a strong base, such as potassium t-butoxide or sodium ethoxide. wikipedia.orgchemistry-chemists.com This reaction forms an alkylidenesuccinic acid or a related derivative. wikipedia.org A key feature of the Stobbe condensation is the formation of a γ-lactone intermediate, which then undergoes ring opening to yield the final product. wikipedia.orgyoutube.com
In the context of this compound, its ketone precursor, 4-chloro-3-methylacetophenone, can be condensed with diethyl succinate (B1194679) using potassium t-butoxide. This reaction leads to the formation of a butenoic acid derivative, which can serve as a versatile intermediate for the synthesis of more complex molecules, including those with potential biological activity.
Stereochemical Investigations and Chiral Properties
Fundamental Stereochemical Characteristics
The stereochemistry of a molecule dictates the three-dimensional arrangement of its atoms and significantly influences its physical, chemical, and biological properties. For chiral aromatic alcohols like 1-(4-Chloro-3-methylphenyl)ethanol, understanding these spatial arrangements is paramount.
Enantiomerism and Diastereomerism in Chiral Aromatic Alcohols
Chiral molecules, such as this compound, are non-superimposable on their mirror images. leah4sci.com These non-superimposable mirror images are known as enantiomers. masterorganicchemistry.com Enantiomers of a chiral compound possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. saskoer.ca However, they exhibit different interactions with other chiral entities, including plane-polarized light and biological receptors. leah4sci.comsaskoer.ca
When a molecule possesses more than one chiral center, it can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org Unlike enantiomers, diastereomers have distinct physical and chemical properties. saskoer.calibretexts.org The presence of multiple chiral centers increases the complexity of stereoisomerism, leading to a larger number of possible spatial arrangements.
Chiral Center Identification and Stereogenicity
The chirality of this compound originates from a stereogenic center, which is a carbon atom bonded to four different substituents. msu.edu In this molecule, the carbon atom of the ethanol (B145695) moiety, which is attached to a hydrogen atom, a hydroxyl group, a methyl group, and the 4-chloro-3-methylphenyl group, is the chiral center. The presence of this single stereocenter means that the molecule can exist as a pair of enantiomers. wikipedia.org
The concept of stereogenicity refers to the property of a molecule that gives rise to stereoisomers. uou.ac.in The stereogenic center in this compound is the source of its optical activity and its existence as enantiomeric pairs.
Absolute Configuration Determination and Nomenclature
Determining the precise three-dimensional arrangement of atoms at a chiral center, known as the absolute configuration, is crucial for distinguishing between enantiomers. The Cahn-Ingold-Prelog (CIP) sequence rules provide a systematic method for this purpose. wikipedia.org
Application of Cahn-Ingold-Prelog (CIP) Sequence Rules
The CIP rules assign priorities to the four substituents attached to the chiral center based on their atomic number. masterorganicchemistry.com The atom with the highest atomic number receives the highest priority. If there is a tie, the process continues to the next atoms along the chains until a point of difference is reached. masterorganicchemistry.com
For this compound, the priorities of the substituents attached to the chiral carbon are assigned as follows:
-OH (hydroxyl group): Oxygen has a higher atomic number than carbon.
-C₆H₃(Cl)(CH₃) (4-chloro-3-methylphenyl group): The carbon of the phenyl ring is attached to other carbons.
-CH₃ (methyl group): The carbon is attached to three hydrogens.
-H (hydrogen atom): Hydrogen has the lowest atomic number.
Once priorities are assigned, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. msu.edu The sequence from the highest to the lowest priority of the remaining three groups is then traced. If the sequence is clockwise, the configuration is designated as (R) (from the Latin rectus for right). If it is counter-clockwise, it is designated as (S) (from the Latin sinister for left). msu.edu
(R)/(S) and (E)/(Z) Designation in Stereoisomeric Analogues
The (R)/(S) nomenclature is fundamental for unambiguously describing the absolute configuration of chiral centers. masterorganicchemistry.com For analogues of this compound that may contain double bonds, the (E)/(Z) nomenclature is used to describe the geometry of the double bond. uou.ac.in The (E) designation (from the German entgegen, meaning opposite) is assigned when the higher-priority groups on each carbon of the double bond are on opposite sides. The (Z) designation (from the German zusammen, meaning together) is used when they are on the same side. uou.ac.in
For instance, in the synthesis of related compounds, such as 5-(4-Chloro-3-methyl-phenyl)-1-[(4-methylphenyl)methyl]-3-[(E)-2-endo-(1,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-vinyl]-1H-pyrazole, the (E) designation specifies the stereochemistry of the vinyl group. nih.gov
Conformational Analysis and Dynamic Stereochemistry
The study of the different spatial arrangements of a molecule that result from the rotation around single bonds is known as conformational analysis. acs.org For this compound, rotation around the single bond connecting the chiral center to the phenyl ring can lead to various conformers. These conformers may have different energies and populations.
Dynamic stereochemistry explores the interconversion of stereoisomers, such as the racemization of enantiomers or the epimerization of diastereomers. rsc.org The stability of the chiral center in this compound and its resistance to racemization under various conditions are important aspects of its dynamic stereochemistry. The energy barriers for these interconversions can be determined through kinetic studies and computational methods. rsc.orgunibo.it Research on related chloro-methylphenyl compounds has utilized computational methods like Density Functional Theory (DFT) to analyze conformational stability and vibrational frequencies. researchgate.net
Theoretical Models for Conformational Preferences
The conformational preferences of this compound are primarily dictated by the interplay of steric and electronic effects. While specific theoretical studies on this exact molecule are not extensively documented in publicly available literature, its conformational landscape can be understood by applying established theoretical models and computational methods used for analogous substituted phenylethanols and biaryl systems.
Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting the most stable conformations of a molecule. growingscience.comscielo.br These models calculate the potential energy surface of the molecule as a function of the dihedral angle between the phenyl ring and the ethanol substituent. For this compound, the key dihedral angle is defined by the C(aryl)-C(aryl)-C(α)-O bonds.
The primary factors influencing the conformational preferences include:
Steric Hindrance: The methyl group at the 3-position and the chlorine atom at the 4-position on the phenyl ring create steric bulk. This steric hindrance will influence the rotational barrier around the C(aryl)-C(ethanol) bond. The molecule will tend to adopt a conformation that minimizes the steric clashes between the substituents on the phenyl ring and the hydroxyl and methyl groups of the ethanol side chain.
Electronic Effects: The chloro and methyl substituents also exert electronic effects. The chlorine atom is electron-withdrawing, while the methyl group is electron-donating. These electronic properties can influence the electron density of the aromatic ring and potentially affect the rotational barrier and the stability of different conformations.
Intramolecular Hydrogen Bonding: Although less likely to be a dominant factor in the preferred conformation in nonpolar solvents, the potential for a weak intramolecular hydrogen bond between the hydroxyl group and the π-electron cloud of the phenyl ring, or even with the chlorine atom, could slightly influence the conformational equilibrium. Studies on related biaryl systems have shown that intramolecular hydrogen bonds can stabilize transition states and lower rotational barriers. researchgate.netnih.gov
The most stable conformation is likely to be a staggered arrangement where the bulky groups are positioned to minimize steric repulsion. Theoretical models for similar biaryl compounds suggest that the energy difference between various conformations can be calculated to predict the most populated state at a given temperature. growingscience.com The rotational barrier, or the energy required to rotate around the C-C single bond, determines the rate of interconversion between different rotamers. For a molecule like this compound, this barrier is expected to be relatively low, allowing for rapid interconversion at room temperature.
Table 1: Predicted Conformational Data for this compound based on Analogous Systems
| Parameter | Predicted Value Range | Influencing Factors |
| Rotational Energy Barrier (kcal/mol) | 2 - 5 | Steric hindrance from ortho-substituents (in this case, the 3-methyl group is adjacent to the point of rotation), electronic effects of substituents. |
| Preferred Dihedral Angle | 60° - 90° | Minimization of steric strain between the phenyl ring substituents and the ethanol side chain. |
Impact of Substituents on Stereochemical Stability
The stereochemical stability of this compound refers to the stability of its chiral center and the potential for hindered rotation around the aryl-C(ethanol) bond, which could lead to atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org
For this compound, the substituents on the phenyl ring play a crucial role in determining its stereochemical stability:
Size of Substituents: The presence of the methyl group at the 3-position is the most significant factor. While a single ortho-substituent is generally insufficient to create stable atropisomers at room temperature, it does increase the rotational barrier compared to an unsubstituted phenylethanol. The larger the substituent, the greater the steric hindrance and the higher the rotational barrier.
Electronic Nature of Substituents: Electronic effects can also influence stereochemical stability. Electron-withdrawing groups can affect bond lengths and angles, which can, in turn, modify the steric interactions and the rotational barrier. In some biaryl systems, electron-donating groups have been shown to increase the rotational barrier. unibo.it
While true atropisomerism with isolable enantiomeric rotamers is unlikely for this compound under normal conditions due to insufficient steric hindrance, the principles governing this phenomenon are relevant to understanding its dynamic stereochemistry. A significantly higher barrier to rotation, typically above 22 kcal/mol, is required for atropisomers to be stable at room temperature. wikipedia.org The barrier in this compound is expected to be much lower.
The primary aspect of stereochemical stability for this compound is the configuration of its chiral carbon. This stereocenter is generally stable under normal conditions, and its configuration (R or S) will only be inverted through a chemical reaction that breaks and reforms one of the bonds to the chiral carbon.
Table 2: Influence of Substituent Type on Rotational Barriers in Substituted Biaryl Analogs
| Substituent Type at Ortho-Position | General Effect on Rotational Barrier | Example from Literature |
| Small (e.g., -H) | Low barrier, free rotation | Unsubstituted biphenyl |
| Medium (e.g., -CH₃, -Cl) | Increased barrier, hindered rotation | 2,2'-disubstituted biphenyls stereoelectronics.org |
| Bulky (e.g., -I, -t-butyl) | High barrier, potential for stable atropisomers | 6,6'-disubstituted diphenic acids wikipedia.org |
| Hydrogen-bonding groups | Can lower the barrier by stabilizing the transition state | Hydroxyl-substituted biaryls nih.gov |
This table provides a general overview based on principles observed in substituted biaryl systems, which can be extrapolated to understand the factors affecting the rotational dynamics in this compound.
Computational Chemistry and Molecular Modeling Studies
Electronic Structure and Quantum Chemical Calculations
The electronic structure dictates the fundamental chemical and physical properties of a molecule. Quantum chemical calculations are essential tools for elucidating these characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For 1-(4-Chloro-3-methylphenyl)ethanol, DFT calculations, particularly with the Becke-3-Lee-Yang-Parr (B3LYP) functional combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized ground state geometry. mdpi.comscispace.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial configuration. The equilibrium geometry is located by finding the true minimum on the Potential Energy Surface (PES). scispace.com
Table 1: Representative Optimized Geometrical Parameters for this compound using DFT/B3LYP Note: This table presents expected, representative values based on DFT calculations of similar molecular structures. Actual values would be obtained from a specific computational output.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-O (hydroxyl) | ~1.43 |
| Bond Length (Å) | C-Cl (aromatic) | ~1.74 |
| Bond Length (Å) | C-C (aromatic) | ~1.39 - 1.40 |
| Bond Angle (°) | C-C-O (carbinol) | ~109.5 |
| Bond Angle (°) | C-C-Cl (aromatic) | ~119.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap signifies a molecule that is more easily polarized and thus more chemically reactive, while a large energy gap indicates high stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group, whereas the LUMO would be distributed over the aromatic ring system.
Table 2: Calculated Frontier Molecular Orbital Properties Note: Values are illustrative and based on typical results for similar aromatic alcohols from DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | ~ -6.4 |
| ELUMO | ~ -0.9 |
| Energy Gap (ΔE) | ~ 5.5 |
Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies E(2) Note: This table shows hypothetical but representative interactions and stabilization energies for the title compound.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | σ* (C-C) | ~ 3.5 |
| π (Caromatic-Caromatic) | σ* (C-Csidechain) | ~ 2.8 |
| LP (Cl) | π* (Caromatic-Caromatic) | ~ 1.5 |
Reactivity Descriptors and Molecular Electrostatic Potential (MEP)
To predict how a molecule will interact with other chemical species, reactivity descriptors and potential maps are calculated. These tools identify the most probable sites for chemical reactions.
The Molecular Electrostatic Potential (MEP) map is a visual guide to the charge distribution around a molecule. mdpi.com It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded: red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net For this compound, the MEP map would show a significant negative potential (red/yellow) localized around the highly electronegative oxygen atom of the hydroxyl group, making it the primary site for electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogens of the methyl group, would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interactions. researchgate.net
For a more quantitative prediction of reactivity, Fukui functions are calculated. researchgate.net These functions identify which atoms in a molecule are most likely to donate or accept electrons. researchgate.net The Fukui function comes in three forms: f+ for nucleophilic attack (electron acceptance), f- for electrophilic attack (electron donation), and f0 for radical attack. nih.gov The atom with the highest value for a particular Fukui function is the most reactive for that type of attack.
The Average Local Ionization Energy (ALIE) provides another way to identify reactive sites. mdpi.com The ALIE is calculated on the molecule's electron density surface, and regions with the lowest energy values indicate where electrons are most weakly bound. researchgate.net These sites are the most susceptible to electrophilic attack. For this compound, the ALIE minima would be expected over the oxygen atom and the π-system of the phenyl ring, confirming these as the most probable regions for electrophilic interaction. researchgate.netmdpi.com
Table 4: Condensed Fukui Function Values for Selected Atoms Note: This table presents illustrative values to demonstrate how Fukui functions identify reactive centers. The highest value in each column indicates the most likely site for that type of attack.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| O (hydroxyl) | 0.15 | 0.28 | 0.21 |
| C (carbinol) | 0.22 | 0.10 | 0.16 |
| C4 (with Cl) | 0.12 | 0.11 | 0.11 |
| C1 (aromatic, with sidechain) | 0.18 | 0.14 | 0.17 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a virtual window into the atomic-scale movements and interactions of this compound over time. By solving Newton's equations of motion for a system of atoms, MD provides a trajectory that reveals how the molecule behaves in different environments, such as in various solvents or in complex with biological macromolecules.
The study of solvation is critical to understanding a compound's solubility, reactivity, and transport properties. MD simulations can model how solvent molecules arrange around a solute molecule, this compound, and quantify the energetic contributions of these interactions.
The primary site for strong solvent interaction is the hydroxyl (-OH) group of the ethanol (B145695) moiety, which can act as both a hydrogen bond donor and acceptor. In protic solvents like water or ethanol, simulations would reveal the formation of a structured solvation shell around this functional group. Theoretical studies on similar molecules, such as ethanol at calcite-solvent interfaces, demonstrate that the hydroxyl group dictates the orientation of the molecule at the interface, with the oxygen atom coordinating with cations and the hydrogen atom interacting with anions or other hydrogen bond acceptors. beilstein-journals.org
While small and relatively rigid, this compound possesses rotational freedom primarily around the single bond connecting the chiral carbon of the ethanol group to the phenyl ring. MD simulations provide a dynamic picture of this conformational flexibility. nih.gov
By running simulations for nanoseconds or longer, a trajectory of atomic coordinates is generated. Analysis of this trajectory can reveal:
Rotational Isomers (Rotamers): The simulation can identify the most stable rotational states and the energy barriers between them. The orientation of the C-O bond of the ethanol group relative to the plane of the phenyl ring is a key dihedral angle to monitor.
Root Mean Square Deviation (RMSD): Plotting the RMSD of the molecule's atoms over time indicates the stability of the simulation and whether the molecule is exploring different conformational spaces or settling into a stable low-energy state. nih.gov
Intramolecular Interactions: The trajectory can be analyzed for transient intramolecular hydrogen bonds or other non-covalent interactions that might influence the molecule's preferred shape.
This dynamic information is complementary to the static, minimum-energy picture provided by geometry optimization calculations and is essential for understanding how the molecule's shape fluctuates at a given temperature.
Predictive Modeling of Spectroscopic Properties
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its Fourier-Transform Infrared (FT-IR) and Raman spectra. The calculations are typically performed on a geometry-optimized structure using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The predicted frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the theoretical model.
Based on studies of structurally similar compounds like 4-chloro-3-methylphenol (B1668792) and other substituted benzenes, the characteristic vibrational modes for this compound can be assigned. orientjchem.orgresearchgate.net
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3600-3500 | ν(O-H) | Hydroxyl group stretching. The exact position is sensitive to hydrogen bonding. |
| ~3100-3000 | ν(C-H) | Aromatic C-H stretching vibrations from the phenyl ring. nih.gov |
| ~3000-2850 | ν(C-H) | Aliphatic C-H stretching from the methyl and ethyl groups. nih.gov |
| ~1600-1580 | ν(C=C) | Aromatic ring stretching vibrations. orientjchem.org |
| ~1470-1430 | δ(C-H) | Bending (scissoring and deformation) of the methyl and methylene (B1212753) groups. |
| ~1300-1200 | ν(C-O) | Stretching of the C-O bond in the secondary alcohol. orientjchem.org |
| ~1290-1050 | δ(C-H) | In-plane bending of aromatic C-H bonds. orientjchem.org |
| ~850-550 | ν(C-Cl) | Stretching of the carbon-chlorine bond. This mode is often mixed with other vibrations. researchgate.net |
This table is illustrative, based on data from analogous compounds. Actual values require specific DFT calculations for the target molecule.
Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, performed on the DFT-optimized geometry. The calculation yields absolute magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net
The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus.
¹H NMR: The aromatic protons would appear in the range of 7.0-7.4 ppm, with their splitting pattern determined by their positions relative to each other. The hydroxyl proton's shift is variable and depends on concentration and solvent. The methine proton (CH-OH) would be a quartet around 4.9 ppm, coupled to the adjacent methyl group. The methyl group attached to the chiral carbon would be a doublet around 1.5 ppm, while the methyl group on the ring would be a singlet around 2.3 ppm. rsc.org
¹³C NMR: The aromatic carbons would resonate between ~123 and 148 ppm. The carbon bearing the chlorine atom would be shifted downfield, while the ipso-carbon attached to the ethanol group would also be distinct. The carbinol carbon (CH-OH) would be found around 70 ppm, and the two methyl carbons would appear upfield, typically between 20-25 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C-H | ~7.0 - 7.4 | ~123 - 130 |
| Phenyl-CH₃ | ~2.3 | ~20 |
| CH-OH | ~4.9 | ~70 |
| CH-OH | Variable (e.g., ~1.9) | - |
| CH(OH)-CH₃ | ~1.5 | ~25 |
| Aromatic C-Cl | - | ~134 |
| Aromatic C-CH₃ | - | ~137 |
These predictions are estimates based on data for similar substituted phenyl ethanols and general principles. rsc.orgpdx.edu
The electronic absorption properties, which determine the UV-Visible spectrum, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. nih.gov
For this compound, the UV absorption is dominated by π → π* transitions within the substituted benzene (B151609) ring. TD-DFT calculations would provide a list of electronic transitions, their corresponding excitation energies (in eV or nm), and their oscillator strengths (f), which relate to the intensity of the absorption band. researchgate.net
The expected output from a TD-DFT calculation would likely show two main absorption bands characteristic of substituted benzenes:
A strong absorption band (high oscillator strength) below 220 nm, corresponding to the primary E₂ band.
A weaker band (low oscillator strength) around 260-280 nm, corresponding to the secondary B band, which shows fine structure due to vibrational coupling.
Table 3: Illustrative TD-DFT Output for Electronic Transitions in this compound
| Transition | Excitation Energy (eV) | Wavelength (λₘₐₓ, nm) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|---|
| S₀ → S₁ | ~4.59 | ~270 | ~0.03 | HOMO → LUMO (π → π*) |
This table presents hypothetical data representative of what a TD-DFT calculation would yield for a molecule of this type.
Structure Activity Relationship Sar Investigations
Influence of Molecular Architecture on Interactions
The specific placement of chlorine and methyl groups on the phenyl ring, along with the ethanol (B145695) side chain, creates a unique chemical entity with distinct properties that govern its behavior in a biological environment.
The presence of both a chlorine atom and a methyl group on the aromatic ring of 1-(4-Chloro-3-methylphenyl)ethanol significantly modulates its lipophilicity and reactivity. The chlorine atom, being a halogen, generally increases the lipophilicity of the molecule. nih.gov This enhanced lipophilicity can facilitate the molecule's ability to permeate biological membranes, a critical step for reaching intracellular targets. researchgate.net Furthermore, the introduction of a chlorine atom can serve to block potential sites of metabolism on the aromatic ring, which can increase the metabolic stability and bioavailability of the compound. nih.gov
| Substituent | Influence on Properties | Primary Effect |
|---|---|---|
| 4-Chloro | Increases lipophilicity, blocks metabolic sites. | Enhanced membrane permeability and metabolic stability. nih.gov |
| 3-Methyl | Acts as a potential metabolic site, influences electronic distribution. | Modulates metabolic pathways and molecular reactivity. ufrj.br |
The hydroxyl (-OH) group of the ethanol side chain is a pivotal functional group for molecular recognition. researchgate.net It can act as both a hydrogen bond donor and acceptor, enabling the formation of specific hydrogen bonds with biological macromolecules like proteins and nucleic acids. ncert.nic.in These directional interactions are fundamental for the specific binding of a ligand to its receptor, contributing significantly to binding affinity. researchgate.netchemrxiv.org
The strategic replacement of hydrogen atoms with fluorine in analogues of this compound can dramatically alter molecular properties. Fluorine is highly electronegative and its introduction can significantly affect a molecule's lipophilicity, metabolic stability, and acidity. researchgate.net
For instance, the analogue 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol has a higher molecular weight and a reduced hydrogen-bonding capacity due to the strong electron-withdrawing nature of the trifluoromethyl group. While fluorination often increases metabolic stability by replacing a C-H bond susceptible to oxidation with a much stronger C-F bond, its effect on lipophilicity can be variable. researchgate.net Depending on the structural context, fluorine can either increase or decrease lipophilicity. researchgate.netresearchgate.net The introduction of fluorine can also lead to significant conformational changes in a molecule due to electrostatic interactions. acs.org
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Property Changes |
|---|---|---|---|
| This compound | C₉H₁₁ClO | 170.64 | Baseline polarity due to -OH group. |
| 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol | C₉H₈ClF₃O | 224.61 | Reduced H-bonding capacity, higher stability. |
Mechanistic Insights into Molecular Interactions (Academic, Non-Clinical)
To understand how this compound and related compounds exert their effects at a molecular level, researchers employ computational and mechanistic modeling techniques. These approaches provide a window into the dynamic interactions between a ligand and its biological target.
The 4-chloro-3-methylphenyl moiety is a key structural feature in some known modulators of cannabinoid receptors (CB1 and CB2). mdpi.comdoi.org A notable example is SR144528, a potent and selective CB2 receptor antagonist/inverse agonist, which contains a 5-(4-chloro-3-methylphenyl) group. acs.orgnih.gov
Computational docking studies have been used to investigate the binding of ligands like SR144528 to the CB2 receptor. acs.org These models help to identify the specific amino acid residues within the receptor's binding pocket that interact with the ligand. For instance, analysis of the interaction profile of potent antagonists has revealed strong interactions with key residues such as L17, W6.48, and V6.51. acs.org The 4-chloro-3-methylphenyl group of these ligands typically orients into a hydrophobic pocket, where the chlorine and methyl substituents can form favorable van der Waals and hydrophobic interactions, contributing to the ligand's affinity and selectivity. Such computational analyses are crucial for understanding the structural basis of ligand recognition and for the rational design of new, more potent, and selective receptor modulators.
Mechanistic modeling is also employed to understand how compounds containing the 4-chloro-3-methylphenyl structure can inhibit enzymes. Molecular docking studies can predict the binding affinity and orientation of a compound within an enzyme's active site. For example, research on Schiff-base metal complexes incorporating a (4-chloro-3-methyl phenyl) hydrazine (B178648) moiety has used molecular docking to investigate their potential as dual inhibitors of key SARS-CoV-2 enzymes, the main protease (Mpro) and NSP16 methyltransferase. mdpi.com
These studies calculate binding energies and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme's active site residues. mdpi.com The 4-chloro-3-methylphenyl group often plays a crucial role by fitting into hydrophobic pockets within the enzyme, thereby anchoring the inhibitor and contributing to its inhibitory potency. This type of mechanistic modeling provides a powerful tool for understanding enzyme inhibition and for the structure-based design of novel enzyme inhibitors.
Computational Approaches to Structure-Activity Relationships
Computational methods are integral to modern drug discovery and chemical research, providing insights into the relationship between a molecule's structure and its biological activity. For compounds like this compound, these approaches can predict activity, guide synthesis of more potent analogs, and elucidate mechanisms of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. arxiv.orgepa.gov These models are built on the principle that the activity of a chemical is a function of its physicochemical properties and structural features. epa.gov Cheminformatics, a field that combines chemistry, computer science, and information science, provides the tools to generate and analyze the large datasets required for QSAR modeling. qima-lifesciences.comneovarsity.org
For derivatives of substituted phenols and related compounds, QSAR models can be developed to predict various biological activities. nih.gov The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. pensoft.net
Key molecular descriptors that are often considered in QSAR studies for aromatic compounds include:
Topological descriptors: These describe the connectivity and branching of the molecule. Examples include the valence molecular connectivity index. researchgate.net
Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). pensoft.netresearchgate.net
Lipophilicity descriptors: The partition coefficient (log P) is a common measure of a molecule's lipophilicity, which influences its ability to cross cell membranes.
Once the descriptors are calculated, statistical methods like multiple linear regression are used to build a mathematical model that relates the descriptors to the observed biological activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds. arxiv.org For instance, a hypothetical QSAR model for a series of substituted phenyl ethanol derivatives might reveal that increased lipophilicity and specific electronic characteristics on the phenyl ring are correlated with higher antimicrobial activity.
Table 1: Illustrative QSAR Data for a Hypothetical Series of Substituted Phenyl Ethanol Derivatives
| Compound | Substitution Pattern | LogP | Dipole Moment (Debye) | Predicted Activity (pMIC) |
| Analog 1 | 4-Chloro | 2.8 | 2.1 | 4.5 |
| Analog 2 | 3-Methyl | 2.5 | 1.9 | 4.1 |
| Analog 3 | 4-Chloro, 3-Methyl | 3.1 | 2.3 | 4.8 |
| Analog 4 | 4-Fluoro, 3-Methyl | 2.7 | 2.5 | 4.6 |
| Analog 5 | 3,4-Dichloro | 3.3 | 2.6 | 5.0 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Molecular Docking Studies for Predicting Binding Affinities and Orientations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a target protein. researchgate.net
The process of molecular docking involves the following steps:
Preparation of the protein and ligand structures: The three-dimensional structures of the target protein and the ligand are obtained, often from crystallographic data or generated computationally.
Docking simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
Scoring and analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. mdpi.com
For compounds containing a chloro-methylphenyl group, molecular docking studies have been used to investigate their interactions with various protein targets. nih.gov For example, docking studies on derivatives have shown that the amide functional group can be critical for affinity to the cannabinoid CB2 receptor. nih.gov The interactions often involve hydrogen bonds, hydrophobic interactions, and aromatic stacking. nih.gov
In a hypothetical docking study of this compound, the hydroxyl group would be expected to form hydrogen bonds with polar residues in the active site of a target protein. The chlorophenyl ring would likely engage in hydrophobic and aromatic interactions. The binding energy calculated from these studies can provide an estimate of the compound's potency as an inhibitor or activator of the target protein.
Table 2: Illustrative Molecular Docking Data for this compound Against Hypothetical Protein Targets
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase A | -7.5 | Ser53, Leu173, Val123 |
| Cytochrome P450 | -6.8 | Phe215, Ala297, Thr301 |
| Cannabinoid Receptor 2 (CB2) | -8.1 | Asp275, Phe183, Trp258 |
| Androgen Receptor | -7.9 | Gln711, Arg752, Met745 |
This table is for illustrative purposes only and does not represent actual experimental data.
Role As a Chiral Building Block and Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Architectures
As a foundational component, 1-(4-Chloro-3-methylphenyl)ethanol serves as a starting point for the assembly of more intricate and functionally diverse molecules. lookchem.com Its ketone analog, 1-(4-chloro-3-methylphenyl)ethanone (B154754), is also a crucial related intermediate, often used to generate the chiral alcohol through stereoselective reduction methods like catalytic hydrogenation or with reducing agents such as sodium borohydride (B1222165).
The synthesis of single-enantiomer compounds is a primary objective in the pharmaceutical industry to ensure the safety and effectiveness of drugs. nih.gov this compound provides a readily available chiral center that can be incorporated into larger molecules. Biocatalytic processes, utilizing enzymes or whole microorganisms, are often employed to reduce the corresponding ketone, 4-chloro-3-methylacetophenone, to yield the chiral (S)- or (R)-alcohol with high enantiomeric excess. nih.gov This enantiomerically pure alcohol can then be used in subsequent synthetic steps, preserving the desired stereochemistry in the final product. For instance, it is a building block in the synthesis of various organic compounds where its specific three-dimensional arrangement is crucial for the target molecule's function. lookchem.com
Heterocyclic compounds are of immense interest in medicinal chemistry due to their wide range of biological activities. mdpi.comresearchgate.net The ketone precursor of this compound, 1-(4-chloro-3-methylphenyl)ethanone, is a key starting material in the Stobbe condensation reaction. This reaction, involving condensation with succinic esters, produces intermediates that are foundational for building various heterocyclic systems.
Pyridazinonyl Derivatives: These compounds are known to possess a spectrum of biological activities, including cardiovascular and anticonvulsant effects. researchgate.net The core structure derived from 1-(4-chloro-3-methylphenyl)ethanone can be cyclized with hydrazine (B178648) derivatives to form the pyridazinone ring. mdpi.com For example, the synthesis of 6-(4-Chloro-3-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl)-4,5-dihydropyridazin-3(2H)-one has been reported, showcasing the integration of this building block into complex heterocyclic frameworks. mdpi.com
Naphthyl and Benzofluorenonyl Derivatives: The intermediates from the Stobbe condensation can also be subjected to cyclization reactions under different conditions to yield polycyclic aromatic structures like naphthyl and benzofluorenonyl derivatives. These scaffolds are of interest for their potential applications in materials science and medicinal chemistry.
The table below summarizes the synthesis of various heterocyclic derivatives originating from the 1-(4-chloro-3-methylphenyl) moiety.
| Starting Material Precursor | Reaction Type | Resulting Heterocyclic Core | Reference |
| 1-(4-Chloro-3-methylphenyl)ethanone | Stobbe Condensation / Cyclization | Pyridazinone | |
| 1-(4-Chloro-3-methylphenyl)ethanone | Stobbe Condensation / Cyclization | Naphthyl | |
| 1-(4-Chloro-3-methylphenyl)ethanone | Stobbe Condensation / Cyclization | Benzofluorenone | |
| 3-(4-chlorobenzoyl)propionic acid analog | Cyclization with Hydrazine | Pyridazinone | grafiati.com |
The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, such as metabolic stability and binding affinity. The synthesis of a fluorinated analog, 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol, has been achieved with a 77% yield. This demonstrates the utility of the core structure in creating fluorinated compounds, which are highly sought after in drug discovery programs.
The following table compares the properties of the parent alcohol with its trifluorinated analog.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Property Change | Reference |
| This compound | C₉H₁₁ClO | 170.64 | Parent Compound | |
| 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol | C₉H₈ClF₃O | 224.61 | Increased molecular weight, altered electronegativity |
Contribution to Research in Drug Discovery Scaffolds (Pre-Clinical Academic Focus)
In the early, pre-clinical stages of drug discovery, the exploration of novel molecular scaffolds is paramount. This compound and its derivatives serve as valuable tools in this exploratory research, providing a foundation for synthesizing compounds with potential therapeutic relevance. csic.es
This chemical entity is a key component in the synthesis of molecules designed to interact with specific biological targets. A notable example is its use in creating analogues of SR144528, a known CB2 receptor antagonist. csic.es Researchers have synthesized a series of 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrroles as potential CB2 receptor ligands. csic.es The synthesis starts with the corresponding ketone, 1-(4-chloro-3-methylphenyl)ethanone, which is converted through a multi-step process into a pyrrole (B145914) carboxylic acid intermediate. csic.es This intermediate is then coupled with various amines to generate a library of potential pharmacological probes. csic.es Such compounds are instrumental in studying the roles of cannabinoid receptors in various physiological and pathological processes.
The generation of compound libraries containing structurally diverse molecules is a cornerstone of modern drug discovery. The this compound scaffold is highly amenable to chemical modification, allowing for the systematic exploration of chemical space. nih.gov By altering substituents on the aromatic ring or modifying the ethanol (B145695) side chain, chemists can create a large number of distinct compounds. csic.esjpionline.org For example, the synthesis of various pyrazole (B372694) and chromone (B188151) derivatives starting from the related 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone highlights how this structural motif can be used to build diverse heterocyclic libraries for biological screening. jpionline.org This exploration is crucial for identifying novel hit and lead compounds that may eventually be developed into new medicines.
Advanced Analytical Characterization in Chemical Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary toolset for probing the molecular structure of a compound by observing its interaction with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle, and together they allow for a complete assignment of the molecule's atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(4-Chloro-3-methylphenyl)ethanol, distinct signals corresponding to each unique proton environment are expected. The aromatic region would display complex multiplets for the three protons on the substituted phenyl ring. A quartet is anticipated for the methine proton (CH-OH) due to coupling with the adjacent methyl group, which in turn would appear as a doublet. The proton of the hydroxyl group typically presents as a broad singlet, and the methyl group on the aromatic ring appears as a sharp singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the chloro and methyl substituents. The carbon bearing the hydroxyl group (C-OH) appears in the aliphatic alcohol region, while the two methyl carbons (one on the ring and one on the ethanol (B145695) side chain) are observed at higher field strengths. rsc.org Spectroscopic data for structurally similar compounds, such as (S)-1-(2-Methylphenyl)ethanol, show characteristic shifts that serve as a reference for assigning the spectra of this compound. rsc.org
Table 1: Typical NMR Spectroscopic Data for 1-(Aryl)ethanol Derivatives Data is representative and based on structurally similar compounds.
| Technique | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Ar-H | 7.0 - 7.5 | Multiplet |
| CH -OH | ~4.9 - 5.1 | Quartet | |
| Ar-CH₃ | ~2.3 | Singlet | |
| CH-OH | Variable (broad) | Singlet | |
| C-CH₃ | ~1.5 | Doublet | |
| ¹³C NMR | C -Cl | ~134 | Singlet |
| C -CH₃ (Aromatic) | ~139 | Singlet | |
| Aromatic C -H | ~124 - 130 | Singlet | |
| C -OH | ~70 | Singlet | |
| Ar-C H₃ | ~21 | Singlet |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific substitution pattern.
Vibrational spectroscopy, including both FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying the functional groups present in a molecule.
FT-IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent, broad band is expected in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. rsc.org The C-O stretching vibration appears as a strong band typically between 1050 and 1250 cm⁻¹. orientjchem.org Aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively. The region between 1450 and 1600 cm⁻¹ contains bands from aromatic C=C ring stretching, while the fingerprint region (below 1400 cm⁻¹) reveals complex patterns characteristic of the 1,2,4-trisubstituted benzene (B151609) ring, including C-Cl stretching modes. rsc.orgorientjchem.org
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. chemicalbook.com For a related compound, 4-chloro-3-methylphenol (B1668792), detailed vibrational analyses have been performed, assigning specific modes such as the phenyl ring breathing mode, which is observed around 730 cm⁻¹. orientjchem.org Such analyses are transferable and aid in the complete vibrational assignment for this compound. chemicalbook.comspectrabase.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | FT-IR | 3300 - 3400 | Strong, Broad |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium-Strong |
| C-O Stretch | FT-IR | 1050 - 1250 | Strong |
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. For this compound, the chromophore is the substituted benzene ring. The spectrum is expected to show characteristic absorption bands in the ultraviolet region, arising from the electronic transitions within the aromatic system. researchgate.net The position and intensity of these bands are influenced by the substitution pattern on the ring, including the chloro, methyl, and hydroxyethyl (B10761427) groups. This technique is often used in conjunction with chromatography for quantitative analysis.
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.
For this compound (C₉H₁₁ClO), the molecular weight is 170.64 g/mol . In an MS experiment, a molecular ion peak (M⁺) would be observed at m/z ≈ 170, with a characteristic isotopic pattern (M+2 peak at ≈172 with about one-third the intensity) due to the presence of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would include the loss of a methyl group (CH₃) to give a fragment at m/z 155, or the loss of water (H₂O). Electrospray ionization (ESI-MS), a soft ionization technique, is particularly useful for observing the protonated molecule [M+H]⁺ at m/z ≈ 171. beilstein-journals.org
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a chiral compound like this compound, chromatographic methods are essential not only for assessing chemical purity but also for separating and quantifying its enantiomers.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and, critically, the enantiomeric excess (e.e.) of chiral compounds. researchgate.net The separation of enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP).
Research has shown that polysaccharide-based CSPs are highly effective for this purpose. Remarkably, a CSP derived from the target compound's own structural class, cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate), has been developed and utilized for the enantioseparation of various chiral molecules. researchgate.net This demonstrates the exceptional chiral recognition capabilities of this specific molecular framework.
The separation is typically performed in either normal-phase mode, using a mobile phase like hexane (B92381) and an alcohol modifier such as isopropanol, or in polar organic solvent mode. rsc.orgmdpi.com The addition of small amounts of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) can significantly influence the retention and resolution of the enantiomers. researchgate.netmdpi.com In some systems using CSPs with both electron-donating (methyl) and electron-withdrawing (chloro) groups, a reversal of the enantiomer elution order has been observed by simply changing the concentration of the acidic additive in the mobile phase. researchgate.net The separated enantiomers are commonly detected using a UV detector. rsc.org
Table 3: Representative HPLC Conditions for Enantiomeric Separation of Chiral Alcohols
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase (CSP) | Cellulose tris(4-chloro-3-methylphenylcarbamate) | Chiralpak OD-H / OJ-H |
| Mobile Phase | Acetonitrile / Formic Acid | n-Hexane / Isopropanol / TFA |
| Detection | UV at 210-254 nm | UV at 254 nm |
| Flow Rate | 0.5 - 1.0 mL/min | 0.6 mL/min |
| Temperature | 25 °C | 20 - 40 °C |
| Reference | researchgate.net | beilstein-journals.orgmdpi.comrsc.org |
Gas Chromatography (GC) for Volatile Analysis
Gas chromatography (GC) is a principal technique for the analysis of volatile and semi-volatile compounds such as this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. In the analysis of substituted phenols and their derivatives, GC, particularly when coupled with a Flame Ionization Detector (GC-FID), provides robust and sensitive detection.
For the analysis of compounds structurally related to this compound, such as 4-chloro-3-methylphenol, specific GC methods have been established. epa.gov These methods typically employ wide-bore capillary columns. epa.gov Commonly used stationary phases include DB-5 (a non-polar phase of 5% phenyl-methylpolysiloxane) and DB-1701 (a mid-polarity phase of 14% cyanopropylphenyl-methylpolysiloxane). epa.gov The selection of the column is critical as it influences the separation of isomers and related compounds. For instance, while analyzing a mixture of phenols, some compounds may co-elute on one column but be well-resolved on another. epa.gov
The analysis can be performed on the underivatized alcohol or after derivatization to enhance volatility and improve chromatographic peak shape. epa.gov An internal standard, such as 3-pentanol (B84944) or 4-methyl-2-pentanol, is often used to ensure accurate quantification by correcting for injection volume variations. researchgate.netmdpi.com The sample is vaporized in a heated injection port and carried through the column by an inert carrier gas like helium or hydrogen. researchgate.netmdpi.com The oven temperature is typically programmed to start at a lower temperature and ramp up to a higher temperature to effectively separate compounds with different boiling points. mdpi.com
The following table outlines typical GC conditions used for the analysis of volatile phenols and alcohols, which are applicable to this compound.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph with FID | researchgate.net |
| Column | ZB-WAX plus (60 m x 0.25 mm, 0.25 µm film) or similar | researchgate.net |
| Carrier Gas | Helium or Hydrogen | researchgate.netrsc.org |
| Injector Temperature | 250 - 260 °C | mdpi.comrsc.org |
| Detector Temperature | 275 °C | rsc.org |
| Oven Program | Initial temp 40 °C, ramped to 260 °C | mdpi.com |
| Internal Standard | 3-Pentanol or 4-Methyl-2-pentanol | researchgate.netmdpi.com |
Chiral Chromatography for Enantioseparation
This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers. The separation of these enantiomers is crucial for stereospecific synthesis and pharmacological studies. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is the most effective method for this purpose. mdpi.com
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the enantioseparation of aryl alcohols. Specifically, CSPs derivatized with carbamates of substituted phenyl groups have shown excellent enantioselectivity. nih.govnih.gov A key chiral selector is cellulose tris(4-chloro-3-methylphenylcarbamate), which is the CSP in the ChromegaChiral CC4 column. mz-at.de This CSP and others with similar halogenated phenylcarbamate moieties provide unique selectivities for a range of chiral compounds. mz-at.de
Research on analogues like 1-(4-chlorophenyl)ethanol (B1581629) and 1-(3-methylphenyl)ethanol (B1619483) demonstrates the effectiveness of these methods. mdpi.comresearchgate.net For example, a novel CSP based on a chiral porous organic cage (POC) was successfully used to separate the enantiomers of both 1-(4-chlorophenyl)ethanol and 1-(3-methylphenyl)ethanol using HPLC. mdpi.comresearchgate.net The separation is typically achieved in normal-phase mode, using mobile phases consisting of a non-polar solvent like n-hexane or heptane (B126788) and an alcohol modifier such as ethanol or 2-propanol. nih.govuta.edu The nature of the substituents on the phenyl ring of the CSP significantly affects the chiral recognition and separation efficiency. uta.eduabo.fi Studies have shown that for disubstituted CSPs where a chloro group is at the para-position, enantioselectivity decreases as the meta-substituent changes from an electron-donating group (like methyl) to an electron-withdrawing group. uta.edu
The table below summarizes the chromatographic conditions and results for the enantioseparation of compounds structurally related to this compound.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| 1-(4-chlorophenyl)ethanol | Chiral POC-based CSP | n-Hexane/2-Propanol (90/10) | 1.13 | 1.67 | mdpi.com |
| 1-(3-methylphenyl)ethanol | Chiral POC-based CSP | n-Hexane/2-Propanol (90/10) | 1.09 | 1.31 | mdpi.com |
| Chiral Sulfoxides | Cellulose tris(4-chloro-3-methylphenylcarbamate) | Polar organic & hydrocarbon-alcohol phases | High | N/A | nih.gov |
| 1,2,3,4-Tetrahydroisoquinoline amino alcohols | Cellulose tris-(4-chloro-3-methylphenyl carbamate) | Normal-phase (n-Hexane/alcohol) | N/A | Successful Separation | nih.gov |
Crystallographic Analysis
X-ray Diffraction Studies of Analogues and Related Structures
For example, the crystal structure of 2-amino-4-(4-chloro-3-methylphenyl)-5-propyl-1,3-thiazolium iodide shows that the molecule is protonated on the ring nitrogen atom. A notable feature is the dihedral angle of 39.3(1)° between the planes of the thiazole (B1198619) and the 4-chloro-3-methylphenyl rings, a twist attributed to the steric bulk of the propyl group. The crystal packing is primarily stabilized by N-H···I hydrogen bonds and the stacking of the cations.
In another related structure, 4-chloro-N-(3-methylphenyl)benzenesulfonamide, the sulfonyl and aniline (B41778) benzene rings are tilted relative to each other by 84.7(1)°. nih.gov The crystal structure is characterized by inversion-related dimers linked by pairs of N-H···O hydrogen bonds. nih.gov Similarly, the structure of (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol reveals a nearly planar molecule with a dihedral angle of just 0.18(14)° between the aromatic rings, stabilized by a strong intramolecular O-H···O hydrogen bond. iucr.org
These examples demonstrate that the conformation of molecules containing the 4-chloro-3-methylphenyl group is highly dependent on the other functional groups present, which dictate the steric hindrance and the nature of intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the crystal lattice.
The following table summarizes crystallographic data for several analogues.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 2-Amino-4-(4-chloro-3-methylphenyl)-5-propyl-1,3-thiazolium iodide | C₁₃H₁₆ClIN₂S | N/A | N/A | a = 10.372(1) Å, b = 13.911(1) Å, c = 11.211(1) Å, β = 102.50(1)° | |
| 4-Chloro-N-(3-methylphenyl)benzenesulfonamide | C₁₃H₁₂ClNO₂S | Monoclinic | P2₁/c | a = 14.202(1) Å, b = 14.561(1) Å, c = 13.271(1) Å, β = 97.292(9)° | nih.gov |
| (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol | C₁₅H₁₄N₂O₂ | Monoclinic | P2₁/c | a = 8.6917(3) Å, b = 10.9728(3) Å, c = 14.6150(5) Å, β = 112.881(3)° | iucr.org |
| 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | C₂₃H₂₁ClN₂O₃ | Orthorhombic | Pbca | a = 18.082(2) Å, b = 14.851(2) Å, c = 30.641(3) Å | researchgate.net |
Environmental Transformation Pathways and Academic Fate Studies
Abiotic Degradation Mechanisms in Environmental Contexts
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 1-(4-chloro-3-methylphenyl)ethanol, the key abiotic degradation mechanisms include hydrolysis, photolysis, and oxidation by free radicals.
Hydrolytic Reactions of Related Compounds
Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. While specific data on the hydrolysis of this compound is limited, studies on structurally similar compounds, such as other chlorophenyl ethanols and their derivatives, provide valuable insights. For instance, research on bis(4-chlorophenyl)methanols demonstrates that under certain acidic conditions, these compounds can undergo hydrolysis, although self-condensation reactions can sometimes be competing processes. oup.com The carbamate (B1207046) ester of a related compound, (S)-1-(2-chlorophenyl)ethanol, has been shown to undergo hydrolysis as a major metabolic pathway in humans and various animal species. nih.govnih.gov This suggests that the ester derivatives of chlorophenyl ethanols are susceptible to hydrolytic cleavage. The rate and extent of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.net Generally, the hydroxyl group in this compound itself is not expected to be readily hydrolyzed under typical environmental conditions. However, if the compound is part of a larger molecule, such as an ester or a carbamate, hydrolysis of that linkage can be a significant degradation pathway. nih.govnih.gov
Photolysis Pathways and Photochemical Reactivity
Photolysis is the decomposition of molecules by light. The aromatic ring and the chlorine substituent in this compound suggest that it may be susceptible to photolytic degradation. Studies on related compounds, such as 4-chloro-2-methylphenol, have shown that irradiation with simulated solar light can lead to dechlorination and the formation of various photoproducts, including methylbenzoquinone. researchgate.net The efficiency of this process can be enhanced by the presence of natural sensitizers like humic substances in water. researchgate.net The photolysis of other chlorinated aromatic compounds often involves the homolytic cleavage of the carbon-chlorine bond, leading to the formation of reactive radical species. uc.pt For instance, the photolysis of 1,3-dichloro-1,3-diphenylpropane in polar solvents proceeds through the heterolytic cleavage of the C-Cl bond. acs.org It is plausible that this compound undergoes similar photochemical reactions, resulting in its degradation in sunlit surface waters and on soil surfaces. The specific photoproducts would depend on the reaction conditions, including the wavelength of light and the presence of other chemical species.
Theoretical and Predictive Environmental Fate Assessment
In the absence of extensive experimental data, theoretical and predictive models are valuable tools for assessing the environmental fate of chemical compounds. These models use the chemical structure of a substance to estimate its physical-chemical properties and its susceptibility to various degradation processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
